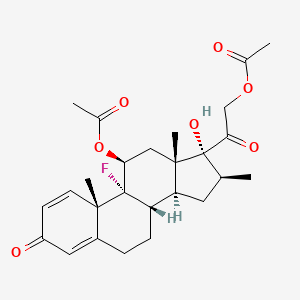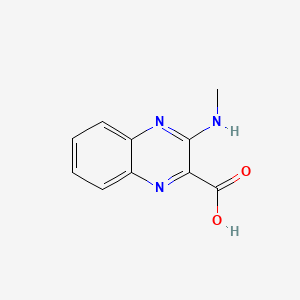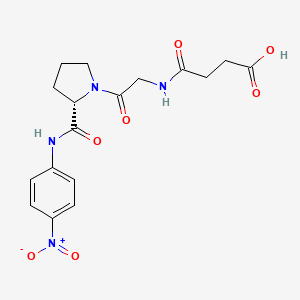
Suc-Gly-Pro-pNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Suc-Gly-Pro-pNA is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay. It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Molecular Structure Analysis
Suc-Gly-Pro-pNA has a molecular formula of C17H20N4O7 . Its molecular weight is 392.36 . The structure includes a sequence of three amino acids (Suc-Gly-Pro) attached to a p-nitroaniline (pNA) group .Chemical Reactions Analysis
Suc-Gly-Pro-pNA is a chromogenic substrate that can be cleaved by certain enzymes, such as dipeptidyl peptidase IV (DPP IV) . The cleavage releases a chromogenic compound, p-nitroanilide, which can be detected spectrophotometrically .Physical And Chemical Properties Analysis
Suc-Gly-Pro-pNA has a molecular weight of 392.36 and a molecular formula of C17H20N4O7 . Other physical and chemical properties such as solubility, stability, and reactivity are not explicitly mentioned in the retrieved sources.Scientific Research Applications
Application in Celiac Disease Research
Suc-Gly-Pro-pNA is used in the study of celiac disease, a condition triggered by the ingestion of gluten in genetically predisposed individuals . Gluten, a complex of proteins present in barley, wheat, rye, and several varieties of oats, is notoriously difficult to digest by mammalian proteolytic enzymes . This leads to the formation of proline-rich digestion-resistant peptides that contain multiple immunogenic epitopes .
Prolyl endopeptidases (PEP) hydrolyze internal proline residues on the carboxyl side of peptides and have been proposed for food gluten detoxification and as oral enzyme supplementation for celiacs . Suc-Gly-Pro-pNA is used as a substrate in the fluorometric assay of PEP activity . The study aimed to identify new gluten-degrading microbial enzymes with the potential to reduce gluten immunogenicity by neutralizing its antigenic epitopes .
Application in Antihypertensive Research
Suc-Gly-Pro-pNA is also used in the research of antihypertensive effects of peptides . Enzymatic hydrolysis of food-derived proteins to produce bioactive peptides could activate food functions such as antihypertension . However, the diversity of enzymatic hydrolysis products can reduce bioactive peptides’ efficacy .
Highly specific proteases can homogenize the hydrolysis products to reduce the production of impotent peptides . Suc-Gly-Pro-pNA is used as a substrate to measure the specificity of these proteases . The study aimed to obtain a highly specific prolyl endopeptidase mutant that can increase the production of antihypertensive peptides from food-derived proteins .
Mechanism of Action
Target of Action
Suc-Gly-Pro-pNA is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay It’s known that peptide screening can be used for protein interaction and functional analysis , suggesting that Suc-Gly-Pro-pNA may interact with various proteins in the body.
Mode of Action
It’s known that peptide screening, the process that discovers suc-gly-pro-pna, is used for protein interaction and functional analysis . This suggests that Suc-Gly-Pro-pNA may interact with its targets, leading to changes in their function.
Biochemical Pathways
Peptide screening, which discovers suc-gly-pro-pna, can be used for functional analysis . This suggests that Suc-Gly-Pro-pNA may affect various biochemical pathways in the body.
Result of Action
It’s known that peptide screening, which discovers suc-gly-pro-pna, can be used for functional analysis . This suggests that Suc-Gly-Pro-pNA may have various effects at the molecular and cellular level.
Action Environment
It’s known that peptide screening, which discovers suc-gly-pro-pna, can be used for functional analysis . This suggests that various environmental factors may influence the action of Suc-Gly-Pro-pNA.
Future Directions
The use of Suc-Gly-Pro-pNA and similar compounds in the field of biomedical research is promising. For instance, they can be used in the development of novel protease-cleavable linkers for selective drug delivery . Additionally, they have potential applications in celiac disease to reduce gluten immunogenic peptides .
properties
IUPAC Name |
4-[[2-[(2S)-2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O7/c22-14(7-8-16(24)25)18-10-15(23)20-9-1-2-13(20)17(26)19-11-3-5-12(6-4-11)21(27)28/h3-6,13H,1-2,7-10H2,(H,18,22)(H,19,26)(H,24,25)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJOBHXJPRQCGO-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Suc-Gly-Pro-pNA | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


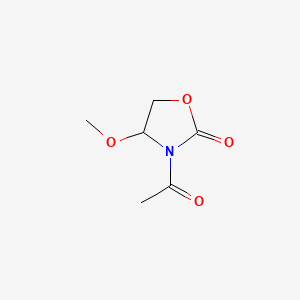


![2H-Pyrido[3,2-e][1,2]oxazine](/img/structure/B570930.png)

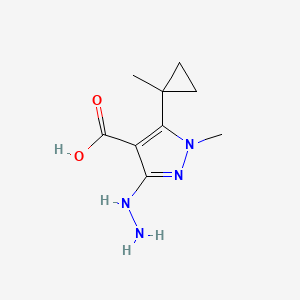
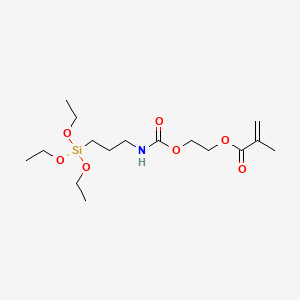
![2-[Dimethyl(4-vinylphenyl)silyl]pyridine](/img/structure/B570939.png)
